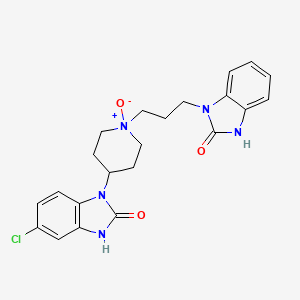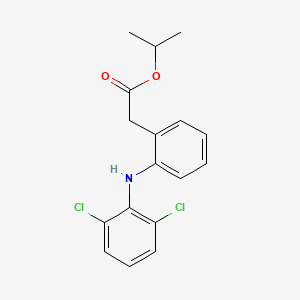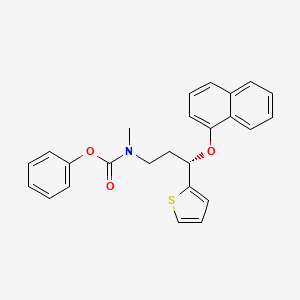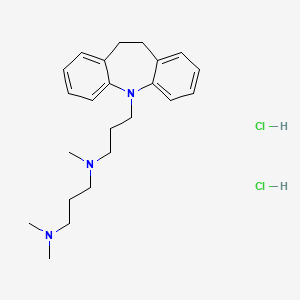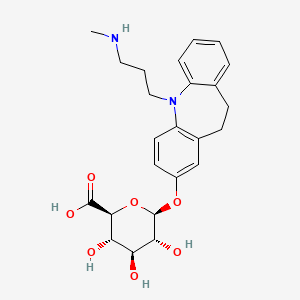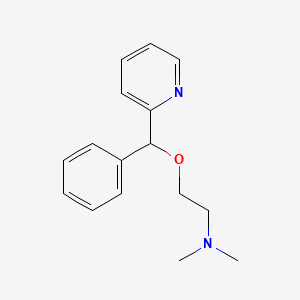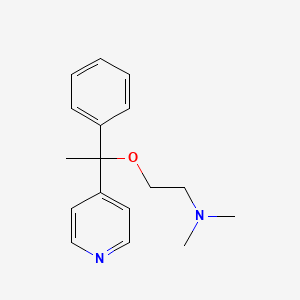
7,8-Dihydro-L-biopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-erythro-7,8-dihydrobiopterin is a naturally occurring compound belonging to the class of organic compounds known as biopterins and derivatives. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative. L-erythro-7,8-dihydrobiopterin plays a crucial role in various biochemical processes, including the synthesis of neurotransmitters such as dopamine and serotonin .
Mechanism of Action
Target of Action
7,8-Dihydrobiopterin primarily targets several enzymes. It is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA) , which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . Other targets include Phenylalanine-4-hydroxylase , Pteridine reductase 1 , Nitric oxide synthase, inducible , Tyrosine 3-monooxygenase , and Pterin-4-alpha-carbinolamine dehydratase .
Mode of Action
As an inhibitor of DHNA, 7,8-Dihydrobiopterin prevents the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . This interaction alters the normal function of the enzyme, leading to changes in the biochemical pathways it is involved in.
Biochemical Pathways
7,8-Dihydrobiopterin is an oxidation product of tetrahydrobiopterin . Tetrahydrobiopterin is a naturally occurring cofactor of the aromatic amino acid hydroxylase and is involved in the synthesis of tyrosine and the neurotransmitters dopamine and serotonin . By inhibiting DHNA, 7,8-Dihydrobiopterin can affect these pathways and their downstream effects.
Result of Action
The inhibition of DHNA by 7,8-Dihydrobiopterin can lead to changes in the levels of 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde, affecting the synthesis of tyrosine and neurotransmitters like dopamine and serotonin . These molecular and cellular effects can have significant impacts on physiological processes, including neural signaling.
Action Environment
The action of 7,8-Dihydrobiopterin can be influenced by environmental factors. For instance, it is more stable in the presence of oxygen than tetrahydrobiopterin . It reacts with oxygen, especially in dilute solutions . Understanding these environmental influences is essential for predicting the compound’s efficacy and stability under different conditions.
Biochemical Analysis
Biochemical Properties
7,8-Dihydro biopterin is a natural cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters. It interacts with enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These interactions are essential for the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters like dopamine and serotonin . Additionally, 7,8-Dihydro biopterin acts as a non-competitive inhibitor of GTP cyclohydrolase I, an enzyme involved in the biosynthesis of tetrahydrobiopterin .
Cellular Effects
7,8-Dihydro biopterin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the synthesis of neurotransmitters, which are critical for cell signaling in the nervous system . The compound also affects the expression of genes involved in neurotransmitter synthesis and metabolism. Furthermore, 7,8-Dihydro biopterin impacts cellular metabolism by participating in the regulation of nitric oxide production, which is essential for various physiological processes .
Molecular Mechanism
At the molecular level, 7,8-Dihydro biopterin exerts its effects through binding interactions with specific enzymes and proteins. It binds to aromatic amino acid hydroxylases, facilitating the hydroxylation of aromatic amino acids . Additionally, 7,8-Dihydro biopterin inhibits GTP cyclohydrolase I, thereby regulating the biosynthesis of tetrahydrobiopterin . This regulation is crucial for maintaining the balance of neurotransmitter synthesis and nitric oxide production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydro biopterin can change over time due to its stability and degradation. The compound is hygroscopic and can take up water from the environment, which may affect its stability . In tightly closed vials, 7,8-Dihydro biopterin is stable at ambient temperature for several weeks . Long-term studies have shown that the compound can influence cellular function over extended periods, particularly in the context of neurotransmitter synthesis and metabolism .
Dosage Effects in Animal Models
The effects of 7,8-Dihydro biopterin vary with different dosages in animal models. At low doses, the compound supports the synthesis of neurotransmitters and the regulation of nitric oxide production . At high doses, 7,8-Dihydro biopterin may exhibit toxic or adverse effects, including disruptions in neurotransmitter balance and oxidative stress . These threshold effects highlight the importance of precise dosage control in experimental and therapeutic settings .
Metabolic Pathways
7,8-Dihydro biopterin is involved in several metabolic pathways, including the biosynthesis of tetrahydrobiopterin. It is a precursor in the synthesis of tetrahydrobiopterin, which is essential for the production of neurotransmitters and nitric oxide . The compound interacts with enzymes such as GTP cyclohydrolase I and dihydropteridine reductase, which are critical for its conversion to tetrahydrobiopterin . These interactions influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 7,8-Dihydro biopterin is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via asymmetric uptake mechanisms, which facilitate its entry into the cytoplasm . Once inside the cell, 7,8-Dihydro biopterin can localize to specific compartments, such as the cytosol and mitochondria, where it participates in biochemical reactions .
Subcellular Localization
The subcellular localization of 7,8-Dihydro biopterin is influenced by targeting signals and post-translational modifications. The compound is primarily found in the cytosol, where it interacts with aromatic amino acid hydroxylases . Additionally, 7,8-Dihydro biopterin can be localized to mitochondria, where it plays a role in regulating oxidative stress and energy metabolism . These localization patterns are essential for the compound’s activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-erythro-7,8-dihydrobiopterin can be synthesized through several methods. One common approach involves the enzymatic conversion of dihydroneopterin triphosphate to 7,8-dihydrobiopterin using specific enzymes such as dihydroneopterin aldolase . This process typically occurs under mild reaction conditions, including neutral pH and moderate temperatures.
Industrial Production Methods
Industrial production of L-erythro-7,8-dihydrobiopterin often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the biosynthesis of L-erythro-7,8-dihydrobiopterin. These microorganisms are cultured in large bioreactors, and the compound is subsequently extracted and purified .
Chemical Reactions Analysis
Types of Reactions
L-erythro-7,8-dihydrobiopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid dihydrobiopterin.
Reduction: It can be reduced to tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. These reactions typically occur under controlled conditions, including specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions include quinonoid dihydrobiopterin and tetrahydrobiopterin. These products are crucial intermediates in various biochemical pathways .
Scientific Research Applications
L-erythro-7,8-dihydrobiopterin has numerous scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various pteridine derivatives.
Biology: It plays a role in the biosynthesis of neurotransmitters and other biologically active molecules.
Medicine: It is studied for its potential therapeutic applications in treating neurological disorders and metabolic diseases.
Industry: It is used in the production of certain pharmaceuticals and as a research tool in biochemical studies
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-erythro-7,8-dihydrobiopterin include:
Tetrahydrobiopterin: A reduced form of L-erythro-7,8-dihydrobiopterin, essential for aromatic amino acid hydroxylases.
Quinonoid dihydrobiopterin: An oxidized form of L-erythro-7,8-dihydrobiopterin, involved in various biochemical pathways
Uniqueness
L-erythro-7,8-dihydrobiopterin is unique due to its specific configuration and its role as an intermediate in the biosynthesis of tetrahydrobiopterin. Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in biochemical processes .
Properties
CAS No. |
6779-87-9 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Appearance |
Yellow Solid |
melting_point |
>232°C |
physical_description |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7,8-Dihydro-L-biopterin; 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


